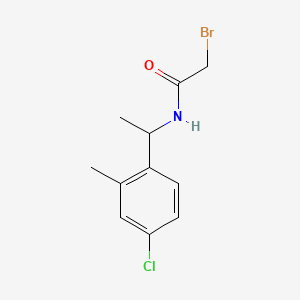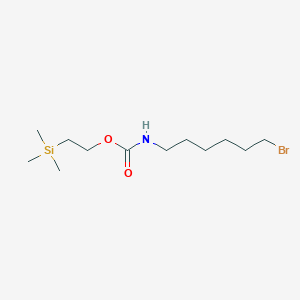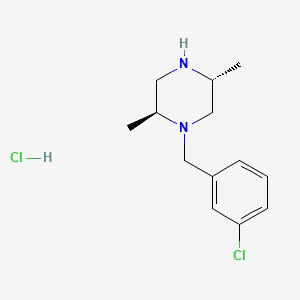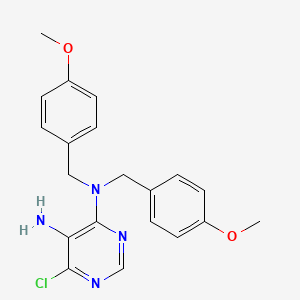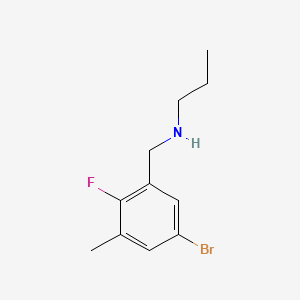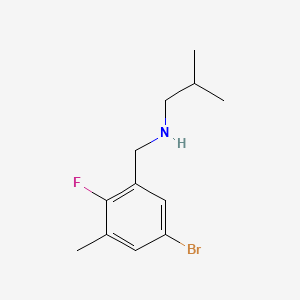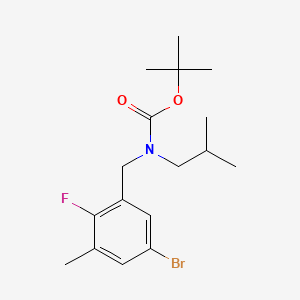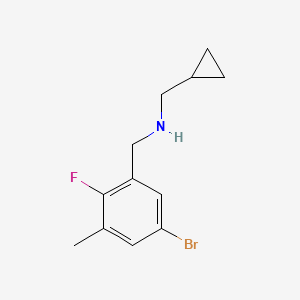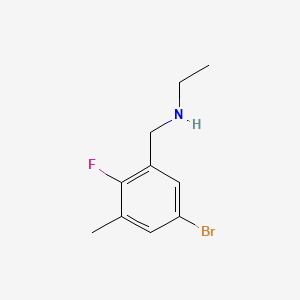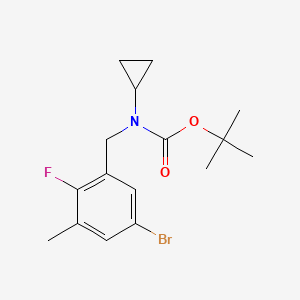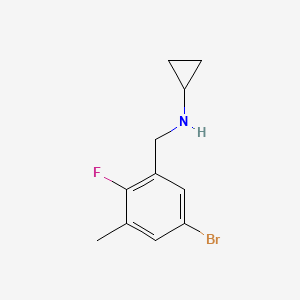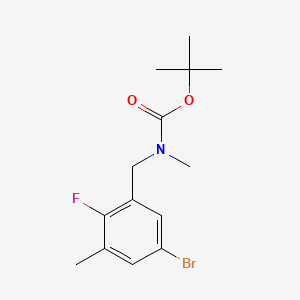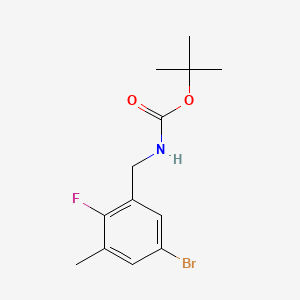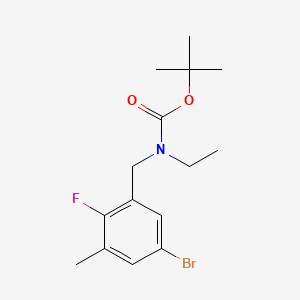
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a benzyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl halide, such as 5-bromo-2-fluoro-3-methylbenzyl chloride.
Carbamate Formation: The benzyl halide is reacted with tert-butyl carbamate in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired carbamate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Deprotection: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid (TFA) or by heating, yielding the free amine.
Common reagents used in these reactions include sodium hydride, potassium carbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It may serve as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate depends on its specific application. In general, the compound can act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate under various conditions. Upon deprotection, the free amine can participate in further chemical transformations.
類似化合物との比較
Similar compounds to tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(ethyl)carbamate include:
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound has an additional fluorine atom, which can influence its reactivity and stability.
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: The presence of a chlorine atom instead of a methyl group can alter its chemical properties and applications.
tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic effects, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO2/c1-6-18(14(19)20-15(3,4)5)9-11-8-12(16)7-10(2)13(11)17/h7-8H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKWZXZGAQLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC(=C1)Br)C)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
